molecular formula C16H35N3O B12797014 Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. CAS No. 73772-48-2

Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.

Katalognummer: B12797014
CAS-Nummer: 73772-48-2
Molekulargewicht: 285.47 g/mol
InChI-Schlüssel: CACWQNPWKQPNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv.: is a chemical compound with the molecular formula C16H35N3O . It is a derivative of dodecanamide, characterized by the presence of aminoethyl groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. typically involves the reaction of dodecanoic acid with ethylenediamine . The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and specific pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The aminoethyl groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. involves its interaction with specific molecular targets and pathways. The aminoethyl groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodecanamide, N-(2-aminoethyl)-, N-(2-aminoethyl) deriv. is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

73772-48-2

Molekularformel

C16H35N3O

Molekulargewicht

285.47 g/mol

IUPAC-Name

N,N-bis(2-aminoethyl)dodecanamide

InChI

InChI=1S/C16H35N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-15,17-18H2,1H3

InChI-Schlüssel

CACWQNPWKQPNLQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)N(CCN)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.